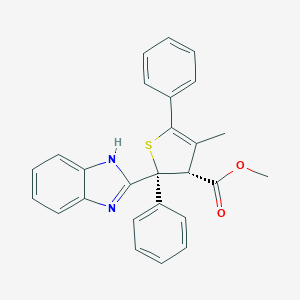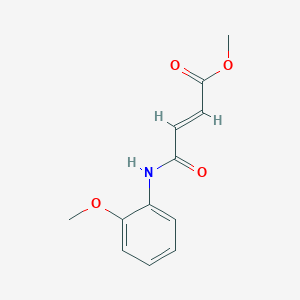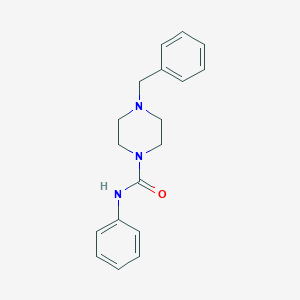
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate, also known as MBMST, is a chemical compound with potential applications in scientific research. This compound is a member of the thiophene family and has been studied for its biological and physiological effects.
作用機序
The mechanism of action of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One advantage of using methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer and antiviral agent. Its unique chemical structure and mechanism of action make it a promising candidate for further studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the study of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is the development of novel anticancer and antiviral agents based on its chemical structure and mechanism of action. Another direction is the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel anticancer and antiviral agents. Further studies are needed to fully understand its potential and optimize its pharmacological properties.
合成法
The synthesis of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate involves the reaction of 2-aminobenzimidazole, 4-methyl-2,5-diphenyl-2,3-dihydrothiophene-3-carboxylic acid, and methyl chloroformate in the presence of triethylamine. The reaction yields methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate as a white solid with a melting point of 244-246°C.
科学的研究の応用
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of novel anticancer and antiviral agents.
特性
分子式 |
C26H22N2O2S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(24(29)30-2)26(19-13-7-4-8-14-19,31-23(17)18-11-5-3-6-12-18)25-27-20-15-9-10-16-21(20)28-25/h3-16,22H,1-2H3,(H,27,28)/t22-,26+/m1/s1 |
InChIキー |
NUQHBZPRXOLJTQ-GJZUVCINSA-N |
異性体SMILES |
CC1=C(S[C@]([C@H]1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
正規SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)